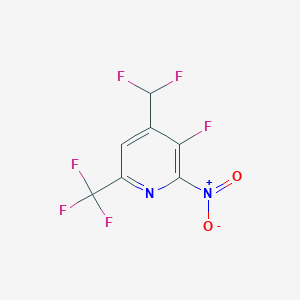

4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine

Description

4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative featuring multiple electron-withdrawing substituents:

- Difluoromethyl (-CHF₂) at position 4.

- Fluoro (-F) at position 3.

- Nitro (-NO₂) at position 2.

- Trifluoromethyl (-CF₃) at position 5.

Notably, the combination of fluorine-containing groups and a nitro substituent may enhance lipophilicity and metabolic stability while affecting redox behavior .

Properties

Molecular Formula |

C7H2F6N2O2 |

|---|---|

Molecular Weight |

260.09 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H2F6N2O2/c8-4-2(5(9)10)1-3(7(11,12)13)14-6(4)15(16)17/h1,5H |

InChI Key |

AKAUDGVSBVGXTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)[N+](=O)[O-])F)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine involves several stepsThis can be achieved through metal-catalyzed cross-coupling reactions or radical chemistry . The preparation of trifluoromethylated pyridines often involves the use of trifluoromethylation reagents and specific reaction conditions to ensure high yield and selectivity .

Chemical Reactions Analysis

4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro and other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H3F5N2O2

- Molecular Weight : 232.1 g/mol

- Structure : The compound features a pyridine ring substituted with difluoromethyl, trifluoromethyl, and nitro groups, which significantly influence its reactivity and interaction with biological targets.

Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their pharmacological properties. The applications of 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine in medicinal chemistry include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures have shown significant efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for drug development. Fluorinated compounds often exhibit improved binding affinities due to their electronic properties, which can be exploited in designing inhibitors for therapeutic targets.

Agrochemical Applications

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced stability and efficacy:

- Pesticide Development : The unique properties of 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine make it suitable for developing novel pesticides. Studies have shown that fluorinated pyridine derivatives can exhibit increased insecticidal and fungicidal activities compared to non-fluorinated counterparts.

- Herbicide Efficacy : Research indicates that the compound may also serve as an effective herbicide, potentially outperforming traditional herbicides in terms of selectivity and environmental impact.

Material Science Applications

The high fluorine content of this compound contributes to its unique physical properties, making it suitable for various applications in material science:

- Fluorinated Polymers : This compound can be utilized as a building block in synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability.

- Surface Coatings : The incorporation of this compound into coatings can enhance water repellency and reduce surface friction, making it valuable for industrial applications.

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine on several cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent.

Case Study 2: Insecticidal Efficacy

Research evaluated the insecticidal properties of this compound against common agricultural pests. The findings demonstrated that the compound exhibited potent activity against target insects, indicating its potential as a novel insecticide.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the biological activity of the compound, leading to its desired effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Effects on Electronic Properties

Electron-Withdrawing Substituents

- 4-Chloro-5-fluoro-2-methylpyridine (): Chloro (-Cl) and fluoro (-F) substituents are moderately electron-withdrawing. Methyl (-CH₃) at position 2 is electron-donating, reducing ring electron deficiency compared to the nitro group in the target compound. Key Difference: The absence of strong electron-withdrawing groups (e.g., -CF₃, -NO₂) results in higher electron density, favoring electrophilic substitution reactions .

2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide ():

Electronic vs. Steric Effects

- Pyridine, 4-ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl] (): Ethoxy (-OCH₂CH₃) is electron-donating, countering the electron-withdrawing effects of trifluoromethylphenyl groups.

Physicochemical Properties

Note: The exact molecular formula and weight for the target compound are inferred due to discrepancies in , which lists a similar structure with -CF₃ at position 2 instead of -NO₂. Calculations assume replacement of -CF₃ with -NO₂ (reducing fluorine count by 3 and adding N and O atoms) .

Stability and Reactivity

- Nitro Group Instability : The nitro group in the target compound may undergo reduction to an amine (-NH₂) under biological conditions, a pathway absent in analogs like 4-Chloro-5-fluoro-2-methylpyridine. This property is exploitable in prodrug design .

- Fluorine-Induced Stability : Multiple fluorine atoms (e.g., -CF₃, -CHF₂) enhance metabolic stability by resisting oxidative degradation, a feature shared with 2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide .

Biological Activity

4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. The presence of multiple fluorine atoms in its structure may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyridine ring substituted with difluoromethyl, trifluoromethyl, and nitro groups. The structural complexity is expected to contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 224.11 g/mol |

| CAS Number | 344-29-6 |

| Solubility | Soluble in organic solvents |

| Log P (octanol/water) | 2.61 |

| Melting Point | Not available |

Antimicrobial Activity

Fluorinated compounds have been noted for their enhanced antimicrobial properties. A study indicated that similar pyridine derivatives exhibit significant activity against various bacterial strains, suggesting that the introduction of fluorine atoms can enhance lipophilicity and membrane penetration, leading to improved efficacy against pathogens .

Enzyme Inhibition

Research has shown that compounds containing trifluoromethyl groups can act as potent inhibitors of specific enzymes involved in inflammatory pathways. For instance, studies on related compounds have demonstrated their ability to inhibit interleukin-1 receptor-associated kinase (IRAK) pathways, which are crucial in modulating immune responses . This suggests that 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine may similarly impact these pathways.

Cytotoxicity Studies

Preliminary cytotoxicity assays on cell lines have indicated that fluorinated pyridines can exhibit selective toxicity toward cancer cells while sparing normal cells. This selectivity is often attributed to the differential uptake mechanisms of cancerous versus healthy cells . Further investigations are needed to evaluate the specific cytotoxic profile of this compound against various cancer cell lines.

Case Studies

- Inhibition of IRAK4 : A related study focused on IRAK4 inhibitors demonstrated that structural modifications, including trifluoromethyl substitutions, significantly enhanced the inhibitory potency against inflammatory cytokine release in THP1 cells challenged by LPS (lipopolysaccharides) .

- Antimicrobial Efficacy : A comparative analysis of fluorinated pyridines showed that the introduction of trifluoromethyl groups led to a marked increase in activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positioning on the pyridine ring for optimal activity .

Q & A

Basic: What are the optimal synthetic routes for 4-(Difluoromethyl)-3-fluoro-2-nitro-6-(trifluoromethyl)pyridine, considering the challenges introduced by multiple fluorine substituents?

Methodological Answer:

The synthesis of heavily fluorinated pyridine derivatives requires careful selection of fluorinating agents and reaction conditions. A common approach involves sequential halogenation and fluorination steps. For example, describes the use of potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine substituents onto pyridine rings. Similarly, highlights metal-free, mild conditions (e.g., using β-CF3 aryl ketones) for high-yield synthesis of fluorinated pyrimidines, which can be adapted for nitro-substituted derivatives. Key challenges include avoiding defluorination and managing steric hindrance from trifluoromethyl groups. Optimizing reaction time (e.g., 12–24 hours for fluorination) and temperature (60–80°C) can improve yields .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

A combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is critical. provides a template for NMR analysis:

- ¹H NMR identifies non-equivalent protons (e.g., splitting patterns from adjacent fluorine atoms).

- ¹⁹F NMR quantifies fluorinated substituents (e.g., difluoromethyl vs. trifluoromethyl groups).

- HRMS confirms molecular weight (e.g., C₇H₃F₆N₂O₂ would show a [M+H]⁺ peak at 267.03).

For nitro group verification, IR peaks near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric stretch) are diagnostic .

Advanced: What strategies are employed to resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

Methodological Answer:

Discrepancies often arise in regioselectivity or reaction kinetics. demonstrates the use of density functional theory (DFT) to model electronic environments and predict reactive sites. For example, if experimental data shows unexpected nitration at the 2-position instead of the computationally favored 4-position, researchers should:

Re-examine solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently than gas-phase DFT models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.